molecular formula C8H12ClNO3 B13273972 Methyl 1-(chlorocarbonyl)piperidine-2-carboxylate CAS No. 86264-78-0

Methyl 1-(chlorocarbonyl)piperidine-2-carboxylate

Cat. No.: B13273972
CAS No.: 86264-78-0
M. Wt: 205.64 g/mol
InChI Key: SHHQNFKJIXOLQC-UHFFFAOYSA-N
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Description

Methyl 1-(chlorocarbonyl)piperidine-2-carboxylate is an organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine, which is a common structural motif in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(chlorocarbonyl)piperidine-2-carboxylate typically involves the reaction of piperidine derivatives with chlorocarbonyl reagents. One common method is the reaction of piperidine-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then treated with methanol to yield the methyl ester. The reaction conditions often involve the use of an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization, distillation, or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(chlorocarbonyl)piperidine-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorocarbonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.

    Reduction Reactions: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. Reaction conditions may involve the use of a base, such as triethylamine, and solvents like dichloromethane or tetrahydrofuran.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while reduction with lithium aluminum hydride can produce an alcohol.

Scientific Research Applications

Methyl 1-(chlorocarbonyl)piperidine-2-carboxylate has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of various complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting the central nervous system.

    Material Science: It is employed in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 1-(chlorocarbonyl)piperidine-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chlorocarbonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Methyl 1-(chlorocarbonyl)piperidine-2-carboxylate can be compared with other piperidine derivatives, such as:

    Piperidine-2-carboxylic acid: Lacks the chlorocarbonyl and methyl ester groups, making it less reactive.

    Methyl piperidine-2-carboxylate: Lacks the chlorocarbonyl group, resulting in different reactivity and applications.

    1-(Chlorocarbonyl)piperidine:

The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and versatility in various chemical reactions and applications.

Properties

CAS No.

86264-78-0

Molecular Formula

C8H12ClNO3

Molecular Weight

205.64 g/mol

IUPAC Name

methyl 1-carbonochloridoylpiperidine-2-carboxylate

InChI

InChI=1S/C8H12ClNO3/c1-13-7(11)6-4-2-3-5-10(6)8(9)12/h6H,2-5H2,1H3

InChI Key

SHHQNFKJIXOLQC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCCCN1C(=O)Cl

Origin of Product

United States

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